molecular formula C26H24BrN3O2S2 B11108155 4-bromo-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

4-bromo-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B11108155
M. Wt: 554.5 g/mol
InChI Key: MOGRVJWTPJCITM-UHFFFAOYSA-N
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Description

4-bromo-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide is a complex organic compound with a molecular formula of C22H19BrN2O2 This compound is known for its unique structure, which includes a bromine atom, a benzamide group, and a benzothiazole moiety

Preparation Methods

The synthesis of 4-bromo-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide involves several steps. One common method includes the reaction of 4-bromoaniline with 2-mercaptobenzothiazole in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

4-bromo-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, 4-bromo-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide stands out due to its unique structure and potential applications. Similar compounds include:

  • 4-bromo-N-(2-oxo-2-phenyl-1-m-tolylamino-ethyl)-benzamide
  • 2-bromo-N-(3S)-tetrahydro-2-oxo-3-furanyl-benzeneacetamide

These compounds share some structural similarities but differ in their specific functional groups and overall properties, which can influence their reactivity and applications.

Properties

Molecular Formula

C26H24BrN3O2S2

Molecular Weight

554.5 g/mol

IUPAC Name

4-bromo-N-[2-[1-oxo-1-(2,4,6-trimethylanilino)propan-2-yl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C26H24BrN3O2S2/c1-14-11-15(2)23(16(3)12-14)30-24(31)17(4)33-26-29-21-10-9-20(13-22(21)34-26)28-25(32)18-5-7-19(27)8-6-18/h5-13,17H,1-4H3,(H,28,32)(H,30,31)

InChI Key

MOGRVJWTPJCITM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(C)SC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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